molecular formula C12H14ClN3O2 B13021625 Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate

Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B13021625
M. Wt: 267.71 g/mol
InChI Key: CDXMFACTZJSMOT-UHFFFAOYSA-N
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Description

Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-aminopyrimidine with tert-butyl acetoacetate in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidines.

Scientific Research Applications

Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl and chloro groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

Methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structure, synthesis, biological interactions, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C13_{13}H16_{16}ClN3_3O2_2
  • Molecular Weight : Approximately 267.72 g/mol

The structural features include:

  • A tert-butyl group at position 7.
  • A chlorine atom at position 5 of the imidazo ring.
  • A carboxylate ester functional group.

These characteristics contribute to its unique pharmacological profile and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The general pathway includes the formation of the imidazo[1,2-a]pyrimidine core followed by functional group modifications to introduce the tert-butyl and chloro substituents.

Pharmacological Interactions

Research has shown that this compound interacts with various biological targets, which is crucial for its pharmacological effects:

  • Ion Channel Interactions :
    • Notably, studies indicate that this compound may have binding affinity to the hERG ion channel , which plays a significant role in cardiac function. Such interactions are essential for evaluating both efficacy and safety in drug development.
  • Enzyme Inhibition :
    • The compound's potential as an inhibitor of specific enzymes has been highlighted in various studies. For example, it may influence pathways related to cancer and other diseases through its action on kinases and phosphatases that are critical in cellular signaling .
  • Structure-Activity Relationship (SAR) :
    • Detailed SAR studies have been conducted to explore how modifications to the compound structure affect its biological activity. For instance, variations in substituents can significantly alter binding affinity and inhibitory potency against specific targets .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique properties of this compound:

Compound NameStructure TypeUnique Features
Ethyl 7-chloroimidazo[1,2-f]pyrimidine-2-carboxylateImidazo-pyrimidineContains ethyl instead of methyl; different chlorine position
Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylateImidazo-pyrimidineChlorine at position 5; different carboxylic acid position
tert-butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylatePyrido-oxazineIodine substitution; different heterocyclic framework

This table highlights how variations in substituents and structural frameworks influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Several case studies underscore the biological activity of this compound:

  • In Vitro Studies :
    • Investigations have demonstrated that this compound exhibits significant inhibitory effects on specific cancer cell lines, suggesting potential utility in oncology treatments.
  • Animal Models :
    • Animal studies have been conducted to assess the pharmacokinetics and therapeutic efficacy of the compound in vivo. Results indicate favorable absorption and distribution characteristics that support its development as a therapeutic agent .
  • Toxicology Assessments :
    • Toxicological evaluations have shown that while the compound exhibits promising biological activity, careful consideration of its safety profile is necessary to mitigate potential adverse effects associated with its use.

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

methyl 7-tert-butyl-5-chloroimidazo[1,2-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C12H14ClN3O2/c1-12(2,3)8-5-9(13)16-6-7(10(17)18-4)14-11(16)15-8/h5-6H,1-4H3

InChI Key

CDXMFACTZJSMOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=NC(=CN2C(=C1)Cl)C(=O)OC

Origin of Product

United States

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